![molecular formula C13H24O4 B139800 Megastigm-7-ene-3,5,6,9-tetraol CAS No. 680617-50-9](/img/structure/B139800.png)
Megastigm-7-ene-3,5,6,9-tetraol
Overview
Description
Megastigm-7-ene-3,5,6,9-tetraol, also known as Megastigma-7-en-3,5,6,9-tetraol, is a diterpenoid analogue . It is found in the aerial parts of Isodon melissoides and Vigna luteola .
Molecular Structure Analysis
The molecular formula of Megastigm-7-ene-3,5,6,9-tetraol is C13H24O4 . The IUPAC name is (1R,2R,4S)-1-[(E,3R)-3-Hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol .Physical And Chemical Properties Analysis
The molecular weight of Megastigm-7-ene-3,5,6,9-tetraol is 244.33 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 80.9 Ų . The complexity of the molecule is 313 .Scientific Research Applications
Anti-Inflammatory Bioactivity
“Megastigm-7-ene-3,5,6,9-tetraol” is a diterpenoid analogue found in the aerial parts of Isodon melissoides and Vigna luteola . It has been found to possess anti-inflammatory bioactivity , which could make it useful in the treatment of conditions characterized by inflammation.
Research Use
This compound is available for research use . Researchers can leverage its unique properties to explore novel therapeutic approaches and unlock new frontiers in medicine .
Agrochemical Innovations
In the field of agrochemicals, “Megastigm-7-ene-3,5,6,9-tetraol” finds application as a key component in the development of advanced crop protection agents . This could potentially lead to more effective and environmentally friendly agricultural practices.
Natural Product Synthesis
“Megastigm-7-ene-3,5,6,9-tetraol” is a sesquiterpenoid , a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. Sesquiterpenoids like this one are often used in the synthesis of natural products .
Drug Delivery Systems
While there is no direct evidence yet, the unique properties of “Megastigm-7-ene-3,5,6,9-tetraol” could potentially be harnessed in the development of new drug delivery systems .
Impurity Profiling
“Megastigm-7-ene-3,5,6,9-tetraol” could potentially be used in impurity profiling , a process used in pharmaceuticals to identify, quantify, and study impurities in drug substances.
Mechanism of Action
Target of Action
Megastigm-7-ene-3,5,6,9-tetraol is a diterpenoid analogue found in the aerial parts of Isodon melissoides and Vigna luteola
Mode of Action
Given its anti-inflammatory bioactivity , it is plausible that it interacts with key proteins or enzymes involved in the inflammatory pathway, potentially inhibiting their activity or expression.
Result of Action
Megastigm-7-ene-3,5,6,9-tetraol exhibits anti-inflammatory bioactivity
properties
IUPAC Name |
(1R,2R,4S)-1-[(E,3R)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKPFXFWVNGLG-HCSJXBKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O)(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Megastigm-7-ene-3,5,6,9-tetraol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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